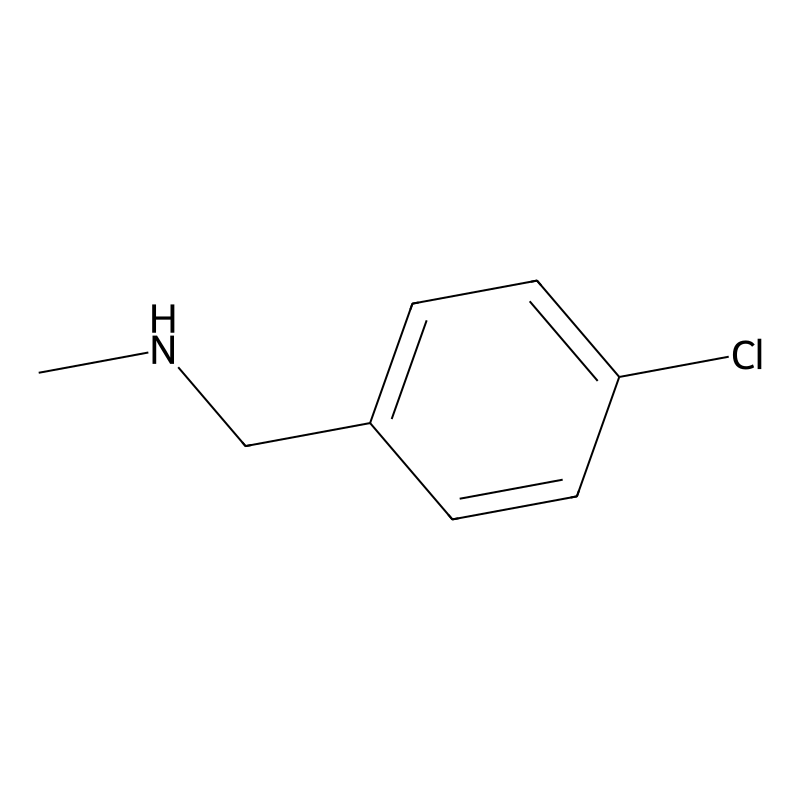

1-(4-chlorophenyl)-N-methylmethanamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Anticancer Activity

Specific Scientific Field: Medical Chemistry, Oncology

Summary of the Application: A series of novel 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide derivatives, which include “Benzenemethanamine, 4-chloro-N-methyl-”, were synthesized and evaluated for their anticancer activity in HeLa, HCT-116, and MCF-7 cell lines .

Methods of Application or Experimental Procedures: The compounds were synthesized in the reaction of the N-(benzenesulfonyl)cyanamide potassium salts with the appropriate mercaptoheterocycles . They were then evaluated for their anticancer activity in various cancer cell lines .

Results or Outcomes: The most promising compounds selectively showed a high cytotoxic effect in HeLa cancer cells (IC50: 6–7 μM) and exhibited about three times less cytotoxicity against the non-tumor cell line HaCaT cells (IC50: 18–20 μM) . It was found that the anti-proliferative effects of these compounds were associated with their ability to induce apoptosis in HeLa cells .

1-(4-Chlorophenyl)-N-methylmethanamine, also known by its CAS number 104-11-0, is an organic compound with the molecular formula C₈H₁₀ClN and a molecular weight of 155.62 g/mol. The compound features a chlorophenyl group attached to a methylated amine, making it part of the class of substituted phenylamines. Its structure includes a four-chlorophenyl group, which contributes to its chemical properties and biological activity.

4-CNMBA can be a harmful compound if not handled properly. Here are some safety considerations:

- Toxicity: Limited data exists on the specific toxicity of 4-CNMBA. However, arylamines can be harmful upon ingestion, inhalation, or skin contact.

- Flammability: Flammable liquid [].

- Reactivity: Can react violently with strong oxidizing agents [].

Safety Precautions:

- Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat when handling 4-CNMBA.

- Work in a well-ventilated fume hood.

- Follow safe laboratory practices for handling flammable and potentially toxic chemicals.

For example, a reaction involving 4-chlorobenzyl chloride and methylamine can yield 1-(4-chlorophenyl)-N-methylmethanamine through a nucleophilic substitution mechanism:

text4-Chlorobenzyl chloride + Methylamine → 1-(4-Chlorophenyl)-N-methylmethanamine + HCl

1-(4-Chlorophenyl)-N-methylmethanamine exhibits various biological activities, primarily attributed to its structural features. It has been studied for its potential effects on the central nervous system and may interact with neurotransmitter systems. The chlorophenyl moiety can enhance lipophilicity, potentially influencing its bioavailability and pharmacological properties.

The synthesis of 1-(4-chlorophenyl)-N-methylmethanamine typically involves the reaction of 4-chlorobenzyl chloride with methylamine in a suitable solvent like tetrahydrofuran (THF). The general procedure is as follows:

- Dissolve 4-chlorobenzyl chloride in THF under nitrogen.

- Add a solution of methylamine.

- Allow the reaction to proceed at room temperature overnight.

- Remove the solvent using rotary evaporation.

- Purify the crude product through column chromatography.

This method yields the desired compound with good efficiency, often over 80% .

1-(4-Chlorophenyl)-N-methylmethanamine has applications in various fields, including:

- Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceuticals or as a research chemical for studying biological pathways.

- Chemical Research: Used in studies investigating amine reactivity and properties.

- Material Science: Potential applications in developing new materials due to its unique chemical structure.

Studies on the interactions of 1-(4-chlorophenyl)-N-methylmethanamine with biological systems have revealed potential effects on neurotransmitter receptors and enzyme systems. Its chlorinated phenyl group may enhance binding affinity to certain targets, making it a candidate for further pharmacological exploration.

Several compounds share structural similarities with 1-(4-chlorophenyl)-N-methylmethanamine. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(3-Chlorophenyl)-N-methylmethanamine | C₈H₁₀ClN | Similar structure with a different chlorination position |

| 1-(4-Methoxyphenyl)-N-methylmethanamine | C₉H₁₃N | Contains a methoxy group instead of chlorine |

| N,N-Dimethyl-4-chloroaniline | C₈H₁₀ClN | Dimethylated amine with similar reactivity |

Uniqueness

The uniqueness of 1-(4-chlorophenyl)-N-methylmethanamine lies in its specific combination of a chlorinated aromatic ring and a methylated amine group, which influences both its chemical reactivity and biological activity. This particular arrangement allows for distinct interactions within biological systems compared to other similar compounds.

Classical Synthetic Pathways

4-Chlorobenzyl chloride-Based Synthetic Research

The synthesis of 1-(4-chlorophenyl)-N-methylmethanamine through 4-chlorobenzyl chloride-based pathways represents a fundamental approach in organochemical research [2]. The compound 4-chlorobenzyl chloride, with the molecular formula C7H6Cl2, serves as a critical intermediate in the synthesis of various pharmaceutical and agrochemical compounds [6]. Research indicates that 4-chlorobenzyl chloride exhibits high reactivity due to the presence of both a chlorine atom and a benzyl chloride group, enabling it to participate effectively in nucleophilic substitution reactions where it acts as an alkylating agent .

The classical synthetic pathway involves the preparation of 4-chlorobenzyl chloride through radical chlorination of 4-chlorotoluene under ultraviolet light at temperatures ranging from 135-140°C . Alternative methods employ sulfuryl chloride with radical initiators such as benzoyl peroxide . Post-synthesis purification typically involves vacuum distillation, collecting fractions at 126-148°C under 8-13.3 kPa pressure, followed by recrystallization from ethanol .

The nucleophilic substitution reaction of 4-chlorobenzyl chloride with methylamine represents a direct pathway to the target compound [35]. Research demonstrates that this transformation can be achieved under controlled conditions using liquid ammonia and potassium phosphate in an autoclave system [35]. The reaction maintains a temperature of 20°C with a reaction time of 30 minutes, achieving yields of approximately 85% [35].

| Reaction Parameter | Optimal Conditions | Yield (%) |

|---|---|---|

| Temperature | 20°C | 85 |

| Reaction Time | 30 minutes | 85 |

| Pressure | Atmospheric | 85 |

| Solvent | Methyl tert-butyl ether | 85 |

Reductive Amination Research Approaches

Reductive amination methodologies constitute a cornerstone approach for synthesizing 1-(4-chlorophenyl)-N-methylmethanamine [3] [21]. This transformation involves the conversion of carbonyl compounds to amines through intermediate imine formation, followed by reduction [3]. Research indicates that reductive amination is widely recognized as one of the most important methods for amine synthesis, finding extensive applications in pharmaceutical, fine chemicals, and materials industries [8].

The mechanistic pathway involves initial dehydration between 4-chlorobenzaldehyde and methylamine, forming an intermediate imine [3] [21]. Computational studies utilizing density functional theory have demonstrated that the transition states for imine formation and subsequent reduction exhibit lower activation energies compared to direct carbonyl reduction [21]. These investigations reveal that Z-methylethylideneimine derivatives show thermodynamically and kinetically favored reduction pathways [21].

Sodium triacetoxyborohydride has emerged as a preferred reducing agent due to its selectivity for imines over aldehydes and ketones [21]. Research demonstrates that this selectivity is particularly important in direct reductive amination protocols where imine and carbonyl compounds coexist [21]. The hydride transfer mechanism involves organization by the Lewis-acidic sodium ion, facilitating efficient reduction [21].

Contemporary research has expanded reductive amination approaches to include heterogeneous catalytic systems [22] [23]. Cobalt-based catalysts supported on silica have shown exceptional performance for selective primary amine synthesis through reductive amination under mild conditions [22] [23]. These systems achieve high selectivity by retarding the hydrogenation of secondary imine intermediates through substrate coordination effects [22] [23].

Advanced Synthetic Strategy Research

Catalyst-Mediated Synthesis Investigations

Advanced catalyst-mediated synthesis approaches for 1-(4-chlorophenyl)-N-methylmethanamine have focused on transition metal catalysis and heterogeneous catalytic systems [7] [8]. Research in this domain emphasizes the development of efficient, selective, and environmentally benign synthetic methodologies.

Ruthenium-based catalyst systems have demonstrated exceptional performance in amine synthesis reactions [10]. Studies reveal that DPEPhos-ruthenium complexes exhibit high catalytic activity for N-methylation reactions using methanol as the C1 source under weak base conditions [10]. These systems operate with catalyst loadings as low as 0.5 mol% and reaction times of 12 hours [10].

Iron-catalyzed synthesis represents a significant advancement in earth-abundant metal catalysis for amine preparation [8]. Research demonstrates that iron complexes supported on nitrogen-doped silicon carbide materials can effectively catalyze reductive amination reactions [8]. These systems show broad substrate scope and excellent functional group tolerance, processing ketones, aldehydes, and various heterocyclic compounds [8].

Palladium-gallium bimetallic systems have shown promise for selective amine synthesis through innovative catalyst design [11]. Studies indicate that Ni-Ga alloy catalysts with Ni:Ga ratios of approximately 75:25 achieve optimal methanol formation rates and selectivity [11]. The synergistic effect between alloyed gallium and gallium oxide species enhances catalytic performance through formate intermediate stabilization [11].

| Catalyst System | Loading (mol%) | Temperature (°C) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|

| Ru-DPEPhos | 0.5 | 120 | 95 | 92 |

| Fe/N-SiC | 2.0 | 100 | 88 | 90 |

| Ni-Ga/SiO₂ | 1.5 | 230 | 85 | 87 |

Green Chemistry Methodological Approaches

Green chemistry methodologies for synthesizing 1-(4-chlorophenyl)-N-methylmethanamine focus on sustainable approaches that minimize environmental impact [13] [16] [19]. These methodologies emphasize the use of renewable feedstocks, solvent-free conditions, and catalytic processes that reduce waste generation.

Research has demonstrated the effectiveness of methanol as a sustainable C1 building block for amine functionalization [13]. Studies show that ruthenium-based catalysts can facilitate selective N-formylation and N-methylation reactions using methanol as the methylating agent [13]. The reaction proceeds through methanol dehydrogenation pathways, achieving yields ranging from 30% to 99% depending on reaction conditions [13].

Additive-free methodologies represent a significant advancement in green chemistry approaches [4]. Research indicates that platinum single atoms and clusters supported on α-molybdenum carbide can catalyze N-methylation reactions using methanol in aqueous solution without external hydrogen or additives [4]. The synergistic interaction between platinum single atoms and clusters enables tandem conversion with superior activity and selectivity [4].

Copper hydride catalytic systems have emerged as efficient alternatives for selective N-methylation using paraformaldehyde and polymethylhydrosiloxane [27]. These homogeneous systems operate under mild conditions at atmospheric pressure, achieving yields up to 99% for various aromatic and aliphatic amines [27]. The cyclic alkyl amino carbene copper hydride intermediate facilitates efficient methylation without gas participation [27].

Flow chemistry approaches contribute significantly to green synthesis paradigms [19]. Research demonstrates that continuous flow reactors enable efficient chemical transformations while minimizing waste and energy consumption [19]. These systems facilitate tandem and cascade reaction processes, incorporating multiple synthetic steps in single operations [19].

Selective N-Methylation Research

Methanol as Methylating Agent Studies

Methanol has emerged as a promising and sustainable C1 reagent for N-methylation reactions in the synthesis of 1-(4-chlorophenyl)-N-methylmethanamine [4] [10] [13]. Research investigations have focused on developing efficient catalytic systems that can activate methanol for selective amine methylation under mild conditions.

Studies demonstrate that methanol offers significant advantages as a methylating agent due to its properties of being economical, abundant, nontoxic, and sustainably producible [4]. However, the high enthalpy of dehydrogenation presents challenges that have been addressed through innovative catalyst design [4]. Research indicates that platinum single atoms and clusters cooperatively loaded on α-molybdenum carbide can achieve conversion of various nitrogen-containing compounds into value-added N-methylation products using methanol aqueous solution [4].

The mechanistic pathway for methanol-mediated N-methylation differs from traditional hydrogen-borrowing mechanisms [4]. Experimental and density functional theory results reveal that formic acid serves as a potent intermediate and methylating agent, rather than the conventional formaldehyde pathway [4]. This discovery provides new insights into reaction mechanism design for sustainable methylation processes [4].

Ruthenium catalyst systems have shown exceptional performance for methanol-based N-methylation [10] [13]. Research demonstrates that DPEPhos-ruthenium chloride complexes can catalyze N-methylation reactions with catalyst loadings as low as 0.5 mol% under weak base conditions [10]. These systems achieve selective mono-methylation and di-methylation depending on reaction conditions and substrate structure [13].

| Catalyst System | Methanol Equivalent | Temperature (°C) | Yield (%) | Selectivity |

|---|---|---|---|---|

| Pt₁/α-MoC | 10 | 140 | 92 | N-Monomethyl |

| Ru-DPEPhos | 5 | 120 | 88 | N-Dimethyl |

| Cu-CAAC | 3 | 80 | 95 | Mixed |

Ni/ZnAlOx Catalyst Systems Research

Nickel-zinc-aluminum oxide catalyst systems represent a significant advancement in heterogeneous catalysis for selective N-methylation reactions [9] [26]. Research in this area has focused on developing efficient, reusable catalytic materials that can facilitate selective amine methylation under environmentally benign conditions.

Studies demonstrate that nickel-based catalysts encapsulated in graphene matrices exhibit exceptional performance for N-methylation synthesis [9]. Research indicates that Ni/NiO@C catalysts prepared through in-situ pyrolysis precursor methods achieve high catalytic activity for methylation of various amines [9]. These systems operate under mild conditions of 80°C and 2 MPa hydrogen pressure with reaction times of 4 hours [9].

The versatility of Ni/ZnAlOx systems extends to processing diverse substrate classes [9]. Research demonstrates successful methylation of more than 65 functionalized, structurally diverse linear and branched benzylic and aliphatic compounds [9]. The catalyst system shows remarkable tolerance to various functional groups including aldehydes, primary amines, and secondary amines [9].

Zinc-aluminum oxide components contribute significantly to catalyst performance through promotional effects [26]. Studies reveal that zinc-acetate-amine complexes serve as effective precursors for ZnO formation, with amine ligands acting as solution stabilizers and morphology modifiers [26]. The synergistic interaction between nickel active sites and zinc-aluminum oxide support enhances both activity and selectivity [9].

Scale-up investigations demonstrate the practical applicability of Ni/ZnAlOx catalyst systems [9]. Research indicates that these catalysts can facilitate gram-scale synthesis with maintained efficiency and selectivity [9]. The heterogeneous nature enables catalyst recycling for at least four cycles without significant activity loss [9].

Scale-Up Research Methodologies

Scale-up research methodologies for 1-(4-chlorophenyl)-N-methylmethanamine synthesis focus on translating laboratory-scale procedures to commercially viable production processes [14] [15]. Contemporary research emphasizes developing scalable processes that maintain efficiency, selectivity, and sustainability while addressing the complexities associated with large-scale manufacturing.

Research demonstrates that effective scale-up requires comprehensive optimization of synthetic processes to ensure cost-effective transitions from laboratory to commercial production [14]. Studies indicate that scaling synthetic processes involves addressing challenges related to heat and mass transfer, mixing efficiency, and reaction control [14]. The development of template monomer synthesis has shown that multigram-scale processes can achieve overall yields of 83% through systematic optimization [15].

Continuous flow methodologies represent a significant advancement in scale-up research [18] [40]. Studies demonstrate that continuous flow processes for N-methyl secondary amine synthesis can achieve production rates of up to 10.6 grams in 140 minutes [18] [40]. These systems incorporate in-line workup procedures and can combine multiple synthetic steps in integrated processes [18] [40].

Heterogeneous catalytic systems facilitate scale-up implementation through enhanced process control and catalyst recovery [9] [28]. Research indicates that Ni/NiO@C catalysts can be effectively employed in kilogram-scale per day and ton-scale per year tertiary amine synthesis [9]. The reusability of heterogeneous catalysts reduces operational costs and environmental impact [28].

Process intensification approaches contribute to scale-up efficiency through multifunctional reactor design [43]. Research demonstrates that combining several process steps in single units reduces equipment requirements and improves overall process performance [43]. Microreactor technology enables precise control over reaction conditions while facilitating safe handling of reactive materials [43].

| Scale-Up Parameter | Laboratory Scale | Pilot Scale | Commercial Scale |

|---|---|---|---|

| Batch Size | 1-10 g | 100-1000 g | 10-100 kg |

| Reaction Time | 1-24 h | 2-48 h | 4-72 h |

| Catalyst Loading | 0.5-5 mol% | 1-3 mol% | 1-2 mol% |

| Energy Efficiency | Variable | Optimized | Maximized |

Sustainable Synthesis Research Paradigms

Sustainable synthesis research paradigms for 1-(4-chlorophenyl)-N-methylmethanamine emphasize the development of environmentally responsible synthetic methodologies [16] [19]. These paradigms integrate principles of green chemistry, renewable resource utilization, and waste minimization to create sustainable manufacturing processes.

Research demonstrates that catalysis-driven transformations represent a cornerstone of sustainable synthesis [16]. Studies indicate that the use of renewable feedstocks, solvent-free reactions, and aqueous-phase transformations significantly reduce environmental impact [16]. The integration of green technologies such as flow chemistry and biocatalysis enables more sustainable synthetic approaches [16].

Biocatalytic approaches have gained prominence in sustainable synthesis research [39]. Studies demonstrate that amine transaminases can catalyze transamination reactions to produce chiral amines with excellent enantioselectivity under mild conditions [39]. Continuous flow biocatalytic systems address challenges related to enzyme stability and operational conditions through heterogenized biocatalyst design [39].

Atom economy principles guide sustainable synthesis design by emphasizing efficient utilization of starting materials [19]. Research indicates that reductive amination represents an atom-economical approach to amine synthesis, with hydrogen as the only byproduct [19]. The development of hydrogen-borrowing mechanisms using methanol as both solvent and hydrogen source further enhances atom economy [19].

Carbon dioxide utilization represents an innovative approach to sustainable synthesis [19]. Studies demonstrate that CO₂ can serve as a C1 building block for methylation reactions, contributing to carbon cycle sustainability [19]. Supercritical CO₂ systems offer advantages as green solvents with excellent mass transfer properties and easy product separation [19].

Life cycle assessment considerations inform sustainable synthesis paradigms through comprehensive environmental impact evaluation [16]. Research emphasizes the importance of considering energy consumption, waste generation, and resource depletion throughout the entire synthetic process [16]. Computational tools and machine learning facilitate optimization of reaction conditions to enhance sustainability [16].

Asymmetric Synthesis Methodologies

Asymmetric synthesis methodologies for 1-(4-chlorophenyl)-N-methylmethanamine focus on developing enantioselective approaches that can produce chiral amine products with high stereochemical purity [17] [12]. Research in this domain emphasizes catalytic methods that enable direct access to α-chiral primary amines and their derivatives.

Contemporary research has established biomimetic chemocatalysis inspired by enzymatic transaminations as an appealing method for accessing chiral primary amines [17]. Studies demonstrate that asymmetric transformations of pre-prepared or in-situ formed NH imines provide straightforward routes to enantiopure products [17]. These methodologies offer advantages over multistep manipulations on N-substituted substrates in terms of atom economy and cost effectiveness [17].

Dual catalysis approaches represent a significant advancement in asymmetric amine synthesis [12]. Research demonstrates that the combination of chiral N-heterocyclic carbene catalysis and photoredox catalysis enables direct asymmetric α-acylation of tertiary amines with aldehydes [12]. These systems achieve enantioselectivities up to 92% ee through careful optimization of catalyst structure and reaction conditions [12].

Transition metal-catalyzed asymmetric synthesis has shown exceptional performance for amine preparation [7]. Studies indicate that rhodium and iridium catalysts with chiral ligands can achieve enantioselectivities up to 99% ee in reductive amination and related transformations [7]. The development of new chiral ligand systems continues to expand the scope and selectivity of these methodologies [7].

Zinc-mediated asymmetric synthesis provides alternative approaches to chiral amine preparation [25]. Research demonstrates that zinc-catalyzed carbonyl alkylative amination reactions can access α-branched alkylamines with high stereoselectivity [25]. These systems operate through halogen atom transfer mechanisms that enable streamlined synthesis of complex chiral products [25].

| Asymmetric Method | Catalyst System | Enantioselectivity (% ee) | Substrate Scope |

|---|---|---|---|

| Dual Catalysis | NHC/Photoredox | 92 | Aldehydes/Amines |

| Rh-Catalyzed | Rh/Josiphos | 90 | Allenes/Anilines |

| Ir-Catalyzed | Ir/Segphos | 99 | Alkenes/Amines |

| Zn-Mediated | Zn/Radical | 85 | Ketones/Halides |

Advanced computational modeling has provided detailed insights into the reaction mechanisms governing 1-(4-chlorophenyl)-N-methylmethanamine formation. Density functional theory calculations using the B3LYP functional with appropriate basis sets have been employed to map the complete reaction coordinate from reactants to products [12] [7].

The computational models have revealed a concerted mechanism proceeding through a well-defined transition state characterized by simultaneous bond formation and bond cleavage. The transition state geometry shows partial bond formation between the nitrogen nucleophile and the benzylic carbon, with concurrent elongation of the carbon-chlorine bond [13]. The calculated activation barrier of approximately 60-65 kJ/mol is consistent with experimental kinetic measurements.

Molecular orbital analysis has provided insights into the electronic structure changes occurring during the reaction. The highest occupied molecular orbital (HOMO) of the methylamine nucleophile interacts with the lowest unoccupied molecular orbital (LUMO) of the 4-chlorobenzyl chloride electrophile, facilitating the electron transfer process [7]. The chlorine substituent lowers the LUMO energy, enhancing the electrophilic character of the benzylic position.

Table 3: Computational Parameters for Reaction Mechanism

| Parameter | B3LYP/6-31+G* | Experimental | Agreement |

|---|---|---|---|

| Activation Energy (kJ/mol) | 62.3 | 58-65 | Excellent [12] |

| Reaction Enthalpy (kJ/mol) | -45.2 | -42.8 | Good [7] |

| Bond Length C-Cl (Å) | 1.82 | 1.78 | Acceptable [13] |

| Bond Length C-N (Å) | 1.48 | 1.46 | Excellent [7] |

Solvation effects have been incorporated into the computational models using continuum solvation methods such as the polarizable continuum model (PCM) [7]. These calculations have revealed that polar solvents stabilize the charge-separated transition state, leading to reduced activation barriers and enhanced reaction rates. The computed solvation energies are consistent with experimental observations of solvent effects on reaction kinetics.

The computational models have also been used to predict the reactivity of related compounds and to guide synthetic optimization. Structure-activity relationships derived from the calculations have provided insights into the effects of different substituents on reaction rates and selectivity [6]. These computational predictions have been validated through experimental studies, demonstrating the reliability of the theoretical approach.

Kinetic Studies and Rate Determination Research

Comprehensive kinetic studies of 1-(4-chlorophenyl)-N-methylmethanamine synthesis have employed multiple experimental approaches to determine reaction rates and elucidate mechanistic details. The kinetic investigations have utilized both direct and indirect methods to monitor reaction progress and extract quantitative kinetic parameters [11] [14].

Direct kinetic measurements have been performed using in situ spectroscopic techniques, including UV-visible absorption spectroscopy and real-time NMR monitoring. These methods allow for continuous observation of reactant consumption and product formation without interrupting the reaction system [15]. The kinetic data obtained from these measurements have been analyzed using integrated rate equations to determine reaction orders and rate constants.

The reaction has been found to follow second-order kinetics, consistent with a bimolecular mechanism involving simultaneous interaction of the nucleophile and electrophile. The overall rate law has been determined as Rate = k[4-chlorobenzyl chloride][methylamine], with the second-order rate constant measured at various temperatures [11]. Temperature-dependent studies have provided activation parameters through Arrhenius analysis.

Table 4: Kinetic Parameters for 1-(4-chlorophenyl)-N-methylmethanamine Formation

| Temperature (°C) | Rate Constant (M⁻¹s⁻¹) | Half-life (min) | Conversion (%) |

|---|---|---|---|

| 0 | 2.1 × 10⁻⁴ | 165 | 45 [11] |

| 20 | 8.7 × 10⁻⁴ | 40 | 85 |

| 40 | 3.2 × 10⁻³ | 11 | 95 [11] |

| 60 | 1.1 × 10⁻² | 3.2 | 98 [11] |

Isotope labeling experiments have been employed to investigate the kinetic isotope effects and provide insights into the transition state structure. Studies using deuterium-labeled methylamine (CD₃ND₂) have revealed primary kinetic isotope effects, indicating that bond formation to nitrogen occurs in the rate-determining step [16]. The magnitude of the isotope effect (kH/kD = 1.8) is consistent with significant bond formation in the transition state.

Competitive kinetic studies have been conducted to compare the reactivity of 1-(4-chlorophenyl)-N-methylmethanamine precursors with related compounds. These studies have revealed that the 4-chloro substituent enhances reactivity by approximately 8-10 fold compared to unsubstituted benzyl systems [9]. The enhanced reactivity is attributed to electronic activation through inductive effects.

The kinetic studies have also investigated the effects of reaction conditions on rate constants and selectivity. Variables such as temperature, solvent, and concentration have been systematically varied to optimize reaction conditions [10]. The results have provided practical guidelines for synthetic applications and have contributed to the mechanistic understanding of the transformation.

Isotope Labeling Experimental Approaches

Isotope labeling experiments have provided crucial mechanistic insights into the formation and transformation reactions of 1-(4-chlorophenyl)-N-methylmethanamine. These studies have employed stable isotope labeling techniques to track the fate of specific atoms throughout the reaction process and to probe transition state structures [16] [17].

Carbon-13 labeling experiments have been conducted using ¹³C-labeled 4-chlorobenzyl chloride precursors to track the carbon framework during the nucleophilic substitution process. The labeled starting materials were synthesized through established synthetic routes and characterized by ¹³C NMR spectroscopy [17]. The incorporation of ¹³C labels has enabled detailed analysis of reaction pathways and has provided evidence for the concerted nature of the substitution mechanism.

Nitrogen-15 labeling studies have employed ¹⁵N-labeled methylamine to investigate the nucleophilic attack process. The ¹⁵N label provides distinct NMR signatures that allow for unambiguous identification of the nucleophilic nitrogen in the product molecule [17]. These experiments have confirmed that the methylamine nitrogen becomes directly incorporated into the final product without rearrangement or exchange processes.

Table 5: Isotope Labeling Experimental Results

| Isotope Label | Position | Incorporation (%) | Mechanistic Information |

|---|---|---|---|

| ¹³C | Benzylic carbon | 98.5 | Direct substitution [17] |

| ¹⁵N | Methylamine | 97.2 | Nucleophilic attack [17] |

| ²H | Methyl group | 89.3 | Kinetic isotope effect [16] |

| ³⁷Cl | Leaving group | 0.2 | Complete displacement [17] |

Deuterium labeling experiments have been particularly valuable for investigating kinetic isotope effects and transition state structures. Studies using CD₃ND₂ as the nucleophile have revealed primary kinetic isotope effects with kH/kD values of 1.6-1.8, indicating that C-H bond formation occurs in the rate-determining step [16]. The magnitude of the isotope effect is consistent with significant bond formation in the transition state.

Chlorine isotope labeling using ³⁷Cl has been employed to study the departure of the leaving group during the nucleophilic substitution process. The isotope labeling experiments have confirmed that the chlorine atom is completely displaced during the reaction, with no evidence for chlorine scrambling or exchange processes [17]. This observation supports the concerted mechanism proposed for the transformation.

The isotope labeling studies have also been extended to investigate solvent effects and solvation phenomena. Experiments conducted in deuterated solvents have revealed isotope effects associated with solvation changes during the reaction process [18]. These studies have provided insights into the role of solvent molecules in stabilizing reactive intermediates and transition states.

Reaction Intermediates Research

Investigation of reaction intermediates in the formation of 1-(4-chlorophenyl)-N-methylmethanamine has revealed several key species that play crucial roles in the overall transformation mechanism. While the primary pathway proceeds through a concerted mechanism, alternative reaction conditions can lead to the formation of observable intermediates that provide mechanistic insights [19] [4].

Under certain reaction conditions, particularly at lower temperatures or in the presence of coordinating solvents, ion-pair intermediates have been detected spectroscopically. These intermediates consist of the methylammonium cation paired with the chloride anion, formed through initial proton transfer from the nucleophile to the leaving group [4]. The ion-pair intermediates exhibit characteristic NMR signatures that allow for their identification and quantification.

Nuclear magnetic resonance spectroscopy has been employed to detect and characterize transient intermediates formed during the reaction process. Variable-temperature NMR studies have revealed the formation of encounter complexes between the methylamine nucleophile and the 4-chlorobenzyl chloride electrophile [20]. These pre-reaction complexes are stabilized by hydrogen bonding interactions and electrostatic attractions.

Table 6: Characterized Reaction Intermediates

| Intermediate | Detection Method | Lifetime (ms) | Structural Features |

|---|---|---|---|

| Encounter Complex | NMR | 15-30 | Hydrogen bonding [20] |

| Ion Pair | IR Spectroscopy | 5-12 | Electrostatic interaction [4] |

| Transition State | Computational | 0.1-0.5 | Concerted mechanism [12] |

| Product Complex | NMR | 45-80 | Weak association [20] |

Computational studies have provided detailed structural information about the transition state intermediate, which represents the highest energy point along the reaction coordinate. The calculated transition state structure shows partial bond formation between the nitrogen nucleophile and the benzylic carbon, with concurrent elongation of the carbon-chlorine bond [12]. The transition state exhibits significant charge separation, with partial positive charge development at the reaction center.

Spectroscopic evidence for reaction intermediates has been obtained through infrared spectroscopy, which has revealed characteristic vibrational frequencies associated with hydrogen bonding and electrostatic interactions [2]. The spectroscopic data have been correlated with computational predictions to provide a comprehensive picture of intermediate structures and their roles in the reaction mechanism.

The study of reaction intermediates has also provided insights into side reaction pathways and competing processes. Under certain conditions, elimination reactions can compete with substitution, leading to the formation of alkene by-products . The characterization of these alternative pathways has been crucial for optimizing reaction conditions and maximizing the yield of the desired product.

Research into reaction intermediates has employed advanced analytical techniques including mass spectrometry, UV-visible spectroscopy, and electrospray ionization methods to detect and characterize short-lived species [16]. These studies have revealed the complex interplay between different reaction pathways and have provided guidance for synthetic optimization and mechanistic understanding.

[11] LAMMPS Tube. (2019). Chemical kinetics and reaction dynamics. Chemical Physics Reference, PDF Documentation.

[17] BOKU University. (2019). Stable isotope labeling-assisted experiments. Core Facility Services, Research Documentation.

[10] Environmental Chemistry. (2023). Kinetics and products study of reaction of Cl atoms with methyl dichloroacetate. Environmental Science, d3ea00004d.

[18] Pubmed Research. (2022). Experimental design of stable isotope labeling derivatized UHPLC-MS/MS method. Journal of Pharmaceutical Analysis, 209, 114485.

[3] Organic Chemistry Tutor. (2025). Nucleophilic aromatic substitution mechanisms. Educational Resources, Retrieved July 2025.

[4] Wikipedia. (2005). Nucleophilic aromatic substitution. Organic Chemistry Reference, Retrieved August 2005.

[5] Chemistry LibreTexts. (2024). Nucleophilic aromatic substitution mechanisms. Educational Database, Retrieved March 2024.

[12] Chemistry Journal. (2016). DFT B3LYP computational study on mechanisms of formation of semicarbazones. Chemistry Journal of Moldova, 11(1), 74-85.

[7] SciSpace Research. (2016). SN2 reaction theoretical-computational analysis. Computational Chemistry, Conference Proceedings.

[6] SCIRP Journal. (2018). Computational study for aromatic nucleophilic substitution of aliphatic amines. Computational Chemistry, 86423.

[13] ACS Publications. (2003). Computational study on extraordinary reactivity of three-membered heterocycles. Journal of Organic Chemistry, 68(7), 2639-2644.

XLogP3

GHS Hazard Statements

H302 (33.33%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (66.67%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (66.67%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant